molecular formula C22H23NO4 B11184674 Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11184674
M. Wt: 365.4 g/mol
InChI Key: AAVCOXQQMAGJPK-UHFFFAOYSA-N
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Description

ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a pyrrolidine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE typically involves multiple steps, including the formation of the pyrrolidine ring and the esterification of the benzoate group. One common synthetic route involves the reaction of 3-methylbenzylamine with ethyl 4-bromobenzoate under reflux conditions to form the intermediate compound. This intermediate is then subjected to cyclization with a suitable reagent to form the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-METHYL-4-[(3-METHYLPHENYL)METHYL]-2,5-DIOXOPYRROLIDIN-1-YL}BENZOATE is unique due to its combination of a benzoate ester, a pyrrolidine ring, and a methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-[3-methyl-4-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C22H23NO4/c1-4-27-22(26)17-8-10-18(11-9-17)23-20(24)15(3)19(21(23)25)13-16-7-5-6-14(2)12-16/h5-12,15,19H,4,13H2,1-3H3

InChI Key

AAVCOXQQMAGJPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(C(C2=O)CC3=CC=CC(=C3)C)C

Origin of Product

United States

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